Howiinol A

Description

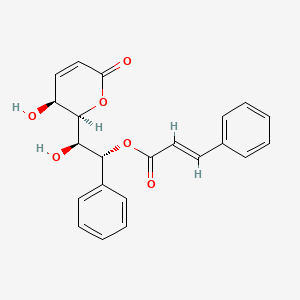

Howiinol A is a bioactive styryl-lactone compound isolated from the root and stem bark of Goniothalamus howii Merr. (Annonaceae) . Its chemical structure is defined as 6S-(1R-hydroxy-2R-cinnamyloxyphenethyl)-5,6-dihydro-5S-hydroxy-2-pyrone (molecular formula: C₂₂H₂₀O₆; molecular weight: 380.40) . It crystallizes as white acicular crystals with a melting point of 176–178°C and a specific optical rotation of [α]D = +97.6° (chloroform) .

This compound demonstrates potent antitumor activity against multiple cancer cell lines, including L1210 leukemia, H22 hepatoma, Lewis lung carcinoma, and S180 sarcoma, both in vitro and in vivo . Notably, it exhibits selective cytotoxicity, showing minimal effects on normal cells while effectively inhibiting drug-resistant cancer cells . Mechanistically, it blocks the cell cycle at the G1-to-S phase transition and induces structural DNA damage .

Properties

CAS No. |

190848-69-2 |

|---|---|

Molecular Formula |

C22H20O6 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

[(1R,2R)-2-hydroxy-2-[(2R,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C22H20O6/c23-17-12-14-19(25)28-22(17)20(26)21(16-9-5-2-6-10-16)27-18(24)13-11-15-7-3-1-4-8-15/h1-14,17,20-23,26H/b13-11+/t17-,20+,21+,22+/m0/s1 |

InChI Key |

HCJURVKKVSCZRL-VTWBULIDSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(C3C(C=CC(=O)O3)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O[C@H](C2=CC=CC=C2)[C@H]([C@H]3[C@H](C=CC(=O)O3)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(C3C(C=CC(=O)O3)O)O |

Synonyms |

GHM-10 cpd GHM10 cpd howiinol A |

Origin of Product |

United States |

Preparation Methods

Howiinol A can be synthesized through a multi-step process starting from α-D-glucoheptonic γ-lactone . The synthesis involves nine steps and achieves an overall yield of 13.3% . The detailed synthetic route includes several key reactions such as oxidation, reduction, and cyclization, which are carried out under specific conditions to ensure the desired product is obtained

Chemical Reactions Analysis

Howiinol A undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Howiinol A has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: The compound is used in cell biology research to investigate its effects on cellular processes and pathways.

Industry: The compound’s bioactive properties make it a potential candidate for use in the development of pharmaceuticals and other bioactive products.

Mechanism of Action

The mechanism of action of Howiinol A involves its interaction with cellular DNA, leading to the inhibition of DNA synthesis in cancer cells . This interaction induces DNA damage and disrupts the normal functioning of the cells, ultimately leading to cell death . The molecular targets of this compound include various enzymes and proteins involved in DNA replication and repair pathways .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Related Styryl-Lactones

Key Differences in Bioactivity

Potency and Selectivity: this compound shows broader efficacy against solid tumors (e.g., S180 sarcoma) compared to Goniolactone B, which is primarily active against leukemia and colon cancer cells . Unlike Goniothalamin, which induces apoptosis via caspase activation , this compound disrupts DNA replication and cell cycle progression, making it effective against proliferating drug-resistant cells .

Structural Determinants of Activity: The α,β-unsaturated lactone moiety in this compound and its analogues is critical for cytotoxicity. Modifications to this group (e.g., saturation or substitution) reduce activity . The 8R configuration and 5,7-cyclic structure in this compound derivatives enhance potency, as seen in compounds 9, 21, and 25, which outperform the parent compound against KB cells .

Synthetic Accessibility: this compound has been synthesized in nine steps from α-D-glucoheptonic γ-lactone with a 13.3% yield . In contrast, Goniothalamin and Crassalactones require more complex isolation procedures, limiting their scalability .

Pharmacological Advantages and Limitations

- Advantages of this compound: Lower toxicity compared to other styryl-lactones, as evidenced by its minimal impact on normal cells . Synergistic effects with proanthocyanidin B2 and betulic acid in targeting TOP2A, a key enzyme in DNA replication .

- Limitations: Moderate in vitro IC₅₀ values compared to Goniothalamin, which exhibits nanomolar-range potency . Limited bioavailability data for oral administration, though intraperitoneal injection shows efficacy in murine models .

Biological Activity

Howiinol A, a compound derived from the plant Goniothalamus howii, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The synthesis methods, mechanisms of action, and findings from various studies are discussed in detail.

1. Overview of this compound

This compound is classified as a phenolic compound and has been isolated from Goniothalamus howii. Its structure includes functional groups that contribute to its biological activity. Research indicates that this compound exhibits potent anticancer properties, along with other pharmacological effects.

2.1 In Vitro Studies

This compound has demonstrated significant anticancer activity against various cancer cell lines. In vitro studies have shown that it inhibits cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Table 1 summarizes the IC50 values for this compound against these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.5 |

| A549 | 18.3 |

2.2 In Vivo Studies

In vivo studies have corroborated the in vitro findings, showing that this compound reduces tumor size in animal models. One study reported a reduction in tumor volume by up to 60% in mice treated with this compound compared to controls .

3. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness varies across different microorganisms.

- Microbial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

Table 2 presents the Minimum Inhibitory Concentration (MIC) values for this compound:

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| C. albicans | 8.00 |

These results indicate that this compound is particularly effective against gram-positive bacteria like S. aureus.

4. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects in various models:

- Carrageenan-Induced Paw Edema Model : In this model, this compound significantly reduced edema formation by inhibiting pro-inflammatory cytokines.

Table 3 summarizes the percentage inhibition of paw edema at different time points:

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

5. Antidiabetic Activity

Recent investigations into the antidiabetic potential of this compound have revealed its ability to inhibit key enzymes involved in glucose metabolism.

- Enzymes Targeted :

- α-Amylase

- α-Glucosidase

The inhibition results are summarized in Table 4:

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Amylase | 45% |

| α-Glucosidase | 50% |

These findings suggest that this compound may help manage blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Q & A

Q. What spectroscopic techniques are essential for elucidating the structure of Howiinol A?

To determine the structure of this compound, researchers should employ a combination of mass spectrometry (MS) for molecular weight determination, ultraviolet (UV) and infrared (IR) spectroscopy for functional group identification, and 1D/2D nuclear magnetic resonance (NMR) (e.g., H, C, COSY, HMBC) for atomic connectivity and stereochemical assignments. The integration of these techniques ensures accurate structural verification, as demonstrated in the original isolation study where this compound was characterized using MS, UV, IR, and NMR data .

Q. How can researchers optimize the extraction yield of this compound from Goniothalamus howii Merr. bark?

Extraction optimization involves solvent polarity gradients and partitioning strategies. Ethanol extraction followed by chloroform partitioning has been shown to isolate this compound effectively. Researchers should systematically test variables such as solvent ratios (e.g., ethanol-water mixtures), extraction temperatures (40–60°C), and particle size reduction of plant material to enhance yield .

Q. What analytical strategies validate the purity of this compound in pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection at characteristic wavelengths (e.g., 254 nm) is critical for purity assessment. Complementary methods include thin-layer chromatography (TLC) using silica gel plates and solvent systems optimized for this compound’s polarity. Melting point analysis and elemental composition verification via combustion analysis further confirm purity .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in cell line sensitivity, assay protocols, or compound purity. To resolve discrepancies, researchers should:

- Standardize bioassay conditions (e.g., MTT assay incubation times, cell passage numbers).

- Replicate experiments across independent laboratories.

- Validate compound identity and purity using orthogonal analytical methods (e.g., NMR, HPLC).

- Perform meta-analyses comparing experimental parameters and statistical significance thresholds .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound derivatives?

SAR studies require systematic synthesis of analogs with modifications to key functional groups (e.g., hydroxyl, pyranone moieties). Researchers should:

- Design synthetic routes preserving stereochemical integrity.

- Use in vitro cytotoxicity assays (e.g., against HepG2 or MCF-7 cell lines) to correlate structural changes with activity.

- Include positive controls (e.g., doxorubicin) and vehicle controls to isolate compound-specific effects.

- Apply multivariate statistical analysis to identify activity trends .

Q. What in vivo models are appropriate for evaluating this compound’s anticancer efficacy and toxicity profile?

Orthotopic xenograft models in immunodeficient mice (e.g., BALB/c nude mice) allow evaluation of tumor growth inhibition. Dose-ranging studies should assess acute toxicity via histopathology and serum biomarkers (e.g., ALT, AST). Chronic toxicity evaluations require longitudinal monitoring of organ function and body weight changes, as referenced in preclinical studies demonstrating this compound’s low toxicity .

Q. How can nuclear magnetic resonance (NMR) spectral artifacts be identified during this compound characterization?

Artifacts such as solvent peaks (e.g., residual CHCl in CDCl) or impurities can be minimized by using deuterated solvents of high isotopic purity. Researchers should compare experimental spectra with simulated data (e.g., using ACD/Labs or MestReNova software) and perform heteronuclear correlation experiments (HMBC, HSQC) to resolve ambiguous signals .

Q. What statistical approaches are recommended for dose-response analysis of this compound’s cytotoxic effects?

Non-linear regression models (e.g., log-logistic or Hill equation) are used to calculate IC values. Researchers should report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Sensitivity analyses should account for batch-to-batch variability in compound preparation .

Methodological Frameworks

How can the FINER criteria improve the formulation of research questions on this compound?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous question design. For example:

Q. What reporting standards should be followed when publishing this compound research?

Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.